molecular formula C12H14N2S B13616980 2-(Pyrrolidin-3-ylmethyl)benzo[d]thiazole

2-(Pyrrolidin-3-ylmethyl)benzo[d]thiazole

Cat. No.: B13616980
M. Wt: 218.32 g/mol
InChI Key: ZQJWVXZCBOEDJW-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-3-ylmethyl)benzo[d]thiazole is a chemical compound of significant interest in medicinal chemistry research and development. It belongs to the benzothiazole class of heterocyclic compounds, which are recognized as privileged structures in drug discovery due to their wide spectrum of biological activities . The integration of the pyrrolidine moiety, a common feature in bioactive molecules, further enhances the potential of this compound to interact with various biological targets . Benzothiazole derivatives have demonstrated substantial research potential as antibacterial agents. Studies indicate that these compounds can exert activity through multiple mechanisms, including the inhibition of key bacterial enzymes such as DNA gyrase and uridine diphosphate-N-acetyl enolpyruvyl glucosamine reductase (MurB), which are essential for bacterial DNA replication and cell wall synthesis, respectively . Furthermore, related benzothiazole hybrids have shown promising activity against drug-resistant strains of Mycobacterium tuberculosis , suggesting potential applications in anti-tuberculosis research . Beyond antimicrobial applications, the benzothiazole scaffold is found in compounds investigated for anti-inflammatory, anticancer, and anticonvulsant properties, highlighting its versatility . This compound serves as a valuable synthetic intermediate for researchers designing novel molecules to probe biological pathways and develop new therapeutic agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14N2S

Molecular Weight

218.32 g/mol

IUPAC Name

2-(pyrrolidin-3-ylmethyl)-1,3-benzothiazole

InChI

InChI=1S/C12H14N2S/c1-2-4-11-10(3-1)14-12(15-11)7-9-5-6-13-8-9/h1-4,9,13H,5-8H2

InChI Key

ZQJWVXZCBOEDJW-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1CC2=NC3=CC=CC=C3S2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Pyrrolidin 3 Ylmethyl Benzo D Thiazole and Its Analogues

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of the target compound, 2-(pyrrolidin-3-ylmethyl)benzo[d]thiazole, reveals two primary disconnection points around the thiazole (B1198619) ring. These disconnections logically lead to precursors based on either a pre-formed 2-aminothiophenol (B119425) ring or a functionalized pyrrolidine (B122466) derivative, which serve as the foundational building blocks for the molecule's assembly.

The most common disconnection is at the C-S and C=N bonds of the thiazole ring, which simplifies the target molecule into two key synthons: a 2-aminothiophenol derivative and a two-carbon electrophilic unit attached to the pyrrolidine-3-yl group. This approach is advantageous as 2-aminothiophenol is a readily available starting material for constructing the benzothiazole (B30560) scaffold. nih.govmdpi.com

Strategies Involving 2-Aminothiophenol Derivatives

The most prevalent strategy for constructing the benzothiazole ring system involves the condensation of 2-aminothiophenol with a suitable carbonyl-containing compound, followed by cyclization and oxidation. mdpi.comekb.eg In the context of synthesizing this compound, this approach requires a precursor that can provide the "CH2-C=N" segment of the final structure.

The key precursor from the pyrrolidine side is therefore 2-(pyrrolidin-3-yl)acetic acid or its derivatives, such as the corresponding acyl chloride or aldehyde (pyrrolidine-3-acetaldehyde). The reaction sequence typically begins with the nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of the pyrrolidine derivative. This forms an intermediate Schiff base (from an aldehyde) or an amide (from a carboxylic acid). Subsequent intramolecular cyclization, involving the attack of the thiol group onto the imine or activated carbonyl carbon, forms a dihydrobenzothiazole intermediate, which then aromatizes, often through oxidation, to yield the final benzothiazole ring. mdpi.com

To prevent unwanted side reactions involving the secondary amine of the pyrrolidine ring, it is standard practice to use an N-protected pyrrolidine derivative, such as N-Boc-pyrrolidine-3-acetic acid. chemicalbook.com The tert-butoxycarbonyl (Boc) protecting group is stable under the conditions required for benzothiazole formation and can be readily removed in a final step.

Approaches Utilizing Pyrrolidine-3-carbaldehyde (B2962349) Derivatives

An alternative strategy begins with a functionalized pyrrolidine, specifically a derivative of pyrrolidine-3-carbaldehyde. While direct condensation of pyrrolidine-3-carbaldehyde with 2-aminothiophenol would yield 2-(pyrrolidin-3-yl)benzo[d]thiazole (lacking the methylene (B1212753) linker), the carbaldehyde serves as a versatile starting point for synthesizing the required two-carbon side chain.

For instance, N-Boc-pyrrolidine-3-carbaldehyde can be subjected to a Wittig-type reaction to introduce an additional carbon atom, forming an alkene. Subsequent reduction of the double bond would yield the N-Boc-3-ethylpyrrolidine skeleton, which is not the desired precursor. A more viable route involves converting the aldehyde to the corresponding nitrile (N-Boc-3-cyanomethylpyrrolidine), followed by hydrolysis to the required N-Boc-pyrrolidine-3-acetic acid. google.com Alternatively, the aldehyde can be homologated to pyrrolidine-3-acetaldehyde through various established methods, which can then be directly used in condensation reactions with 2-aminothiophenol. The synthesis of N-Boc-pyrrolidine-3-carbaldehyde itself can be achieved from starting materials like dimethyl itaconate through a sequence of cyclization, reduction, protection, and oxidation. google.com

Established and Emerging Synthetic Routes

The construction of this compound and its analogues can be accomplished through various synthetic routes, ranging from traditional stepwise procedures to more modern, streamlined one-pot and catalyzed reactions designed for efficiency and sustainability.

Conventional Multistep Synthetic Pathways

Conventional approaches to the target molecule are characterized by a sequential, stepwise process that allows for the isolation and purification of intermediates. A representative multistep synthesis involves the following key transformations:

Amide Formation: The synthesis typically commences with the coupling of 2-aminothiophenol and a protected pyrrolidine precursor, such as N-Boc-pyrrolidine-3-acetic acid. This amide bond formation is often facilitated by standard peptide coupling reagents or by converting the carboxylic acid to a more reactive species like an acyl chloride.

Cyclodehydration: The resulting N-(2-mercaptophenyl)acetamide intermediate is then subjected to cyclization to form the benzothiazole ring. This step is commonly achieved by heating in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or methanesulfonic acid, which promotes dehydration. nih.gov

Deprotection: The final step involves the removal of the N-Boc protecting group from the pyrrolidine ring. This is typically accomplished under acidic conditions, for example, using trifluoroacetic acid (TFA) in a solvent like dichloromethane, to yield the final product, this compound.

This stepwise method, while potentially lengthy, offers robust control over the reaction at each stage, simplifying purification and characterization of the intermediates.

Expedited One-Pot and Multicomponent Reactions (MCRs)

To improve efficiency and reduce waste, one-pot procedures that combine multiple transformations in a single reaction vessel have been developed for the synthesis of 2-substituted benzothiazoles. ajol.info For the target molecule, a one-pot synthesis could involve heating 2-aminothiophenol directly with N-Boc-pyrrolidine-3-acetic acid in a high-boiling solvent or under solvent-free microwave irradiation. ajol.info These conditions can facilitate both the initial condensation and the subsequent cyclodehydration without the need to isolate the amide intermediate.

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a product containing portions of all reactants, represent a highly efficient strategy for building molecular complexity. researchgate.net While a direct three-component synthesis of this compound is not commonly reported, the principles of MCRs are applied to benzothiazole synthesis. For example, reactions involving an aniline, an aldehyde, and a sulfur source can generate benzothiazole cores. nih.govrsc.org Adapting such a strategy would require a specialized component that incorporates the pyrrolidine moiety.

Catalyst-Mediated Syntheses (e.g., Metal-Catalysis, Organocatalysis)

The use of catalysts is central to modern synthetic strategies for 2-substituted benzothiazoles, offering milder reaction conditions, improved yields, and greater functional group tolerance. These methods can be broadly categorized into metal-catalyzed and organocatalyzed reactions.

Metal-Catalysis

Various transition metals have been shown to effectively catalyze the formation of the benzothiazole ring. Palladium and copper catalysts are frequently used to promote the intramolecular C-S bond formation via C-H functionalization of thiobenzanilide (B1581041) precursors. acs.org Other metals, such as zinc, ruthenium, and iron, have also been employed to catalyze the condensation and cyclization of 2-aminothiophenol with aldehydes or carboxylic acids. mdpi.comekb.egmdpi.com These catalysts can activate the substrates, facilitating the reaction under milder conditions than traditional acid-catalyzed dehydrations.

Catalyst SystemSubstrate AnaloguesConditionsYield RangeReference
PdCl2 / CuI / Bu4NBrThiobenzanilidesDMF, 100 °CHigh acs.org
RuCl3 in [bmim]PF62-Aminothiophenol + AldehydesAir, 80-100 °C43-88% mdpi.com
Zn(OAc)2·2H2O2-Aminothiophenol + AldehydesSolvent-free, 80 °C67-96% mdpi.comnih.gov
Cu(II)-diAmSar/SBA-152-Aminothiophenol + AldehydesH2O, 80 °C85-92% mdpi.com

Organocatalysis

Organocatalysis offers an alternative to metal-based systems, often utilizing small organic molecules to promote reactions under environmentally benign conditions. In benzothiazole synthesis, organocatalysts are typically employed to activate the carbonyl group of the aldehyde or carboxylic acid precursor, facilitating the initial condensation with 2-aminothiophenol. Common organocatalytic systems include iodine, which acts as a mild Lewis acid and oxidant, and various Brønsted or Lewis acids. organic-chemistry.orgorganic-chemistry.org Acid/base systems like H₂O₂/HCl have also been reported to efficiently catalyze the oxidative condensation. mdpi.commdpi.com

Catalyst SystemSubstrate AnaloguesConditionsYield RangeReference
Iodine (I2)2-Aminothiophenol + AldehydesDMF, 100 °Cup to 78% organic-chemistry.org
H2O2 / HCl2-Aminothiophenol + AldehydesEthanol, RT85-94% mdpi.commdpi.com
Amberlite IR-120 resin2-Aminothiophenol + AldehydesMicrowave, 85 °C88-95% mdpi.comnih.gov
[pmIm]Br (Ionic Liquid)2-Aminothiophenol + AldehydesMicrowave, Solvent-freeHigh organic-chemistry.org

Green Chemistry Approaches (e.g., Microwave-Assisted, Solvent-Free Syntheses)

The synthesis of the this compound scaffold can be approached through environmentally benign methodologies that aim to reduce waste, energy consumption, and the use of hazardous solvents. Green chemistry principles have been successfully applied to the synthesis of various benzothiazole derivatives, and these methods are adaptable for the target compound, primarily through the condensation of 2-aminothiophenol with a suitable pyrrolidine-containing electrophile.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. For the synthesis of 2-substituted benzothiazoles, microwave-assisted methods significantly reduce reaction times from hours to minutes and often improve product yields compared to conventional heating. nih.govsemanticscholar.orgias.ac.in The synthesis of the target molecule could be achieved by the microwave-assisted condensation of 2-aminothiophenol with pyrrolidine-3-acetic acid or its derivatives. ias.ac.in Praveen et al. demonstrated that using phenyliodoniumbis(trifluoroacetate) (PIFA) as an oxidant under microwave conditions facilitates the one-pot synthesis of benzothiazoles from 2-aminothiophenols and aldehydes, a strategy that could be applied using 2-(pyrrolidin-3-yl)acetaldehyde. asianpubs.org This approach is noted for its efficiency and high yields. asianpubs.org

Solvent-Free Syntheses: Conducting reactions without a solvent, particularly on a solid phase or neat, is a cornerstone of green chemistry. Several solvent-free methods have been reported for benzothiazole synthesis. nih.govresearchgate.net For instance, the reaction of 2-aminothiophenol with aromatic benzoyl chlorides proceeds efficiently under solvent-free conditions at room temperature to give excellent yields in short reaction times. researchgate.netresearchgate.net Another approach involves the solid-phase, solvent-free reaction between 2-aminothiophenol and benzoic acid derivatives using molecular iodine, which provides the product in as little as 10 minutes. nih.gov Adapting this method by using pyrrolidine-3-acetic acid would offer a cost-effective and environmentally friendly route to this compound.

The table below summarizes various green chemistry conditions reported for the synthesis of 2-substituted benzothiazoles, which are applicable to the synthesis of the title compound.

Catalyst/ReagentSolventConditionsReaction TimeYield (%)Reference
Acacia concinnaSolvent-freeMicrowave3-5 min88-96% nih.gov
PIFASolvent-freeMicrowave2-5 min85-96% ias.ac.in
Molecular IodineSolvent-freeGrinding, 80°C10 min95% nih.gov
NaHSO₄-SiO₂Solvent-free120-130°C15-45 min85-95% nih.gov
NoneSolvent-freeRoom Temp3 min85-95% researchgate.netresearchgate.net
H₂O₂/HClEthanolRoom Temp1 h85-98% nih.gov

Chemical Derivatization and Analogue Synthesis

The modular nature of this compound allows for extensive chemical derivatization at three key positions: the pyrrolidine ring, the benzothiazole moiety, and the methylene linker.

Modifications of the Pyrrolidine Ring System

The pyrrolidine ring offers significant opportunities for structural modification, primarily at the nitrogen atom. As a secondary amine, the pyrrolidine nitrogen is nucleophilic and can be readily functionalized. nih.gov

N-Alkylation and N-Arylation: The nitrogen can be alkylated using alkyl halides or subjected to reductive amination with aldehydes and ketones to introduce a wide variety of substituents.

N-Acylation and N-Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides can produce a range of amide and sulfonamide derivatives. These modifications can alter the compound's steric and electronic properties.

Modifications to the Ring Carbon Atoms: While less straightforward, substitutions can be introduced at other positions on the pyrrolidine ring, such as C4, affecting the ring's conformation. nih.gov Synthesis would typically begin with an already substituted pyrrolidine precursor before its coupling to the benzothiazole moiety.

Substituent Effects on the Benzothiazole Moiety

The electronic properties of the benzothiazole ring system can be modulated by introducing substituents onto the benzene (B151609) ring. The synthesis of these analogues typically begins with a correspondingly substituted 2-aminothiophenol. The nature and position of these substituents can influence the reactivity and biological profile of the resulting molecule. chemistryjournal.net

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and halogens (e.g., -Cl, -Br) can be introduced. For example, the presence of a nitro or cyano group at the C-6 position has been found to impact the biological activity of some benzothiazole derivatives. nih.gov These groups generally increase the electrophilicity of the benzothiazole system.

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) and methyl (-CH₃) can also be incorporated. These substituents increase the electron density of the aromatic system.

The following table details common substituents and their general electronic effects on the aromatic system.

SubstituentFormulaPosition on BenzothiazoleElectronic Effect
Chloro-Cl5 or 6Electron-withdrawing, ortho-para directing
Methoxy-OCH₃5 or 6Electron-donating, ortho-para directing
Nitro-NO₂5 or 6Strongly electron-withdrawing, meta directing
Methyl-CH₃5 or 6Weakly electron-donating, ortho-para directing

Studies on various 2-substituted benzothiazoles have shown that both electron-donating and electron-withdrawing substituents on the benzothiazole ring can produce compounds with significant biological activity, although no specific structure-activity relationship is universally applicable. tandfonline.com

Variations in the Methylene Linker Structure and Heterocyclic Hybridization

The methylene bridge (-CH₂-) connecting the pyrrolidine and benzothiazole moieties is a key point for structural variation to alter the flexibility and spatial orientation of the two ring systems.

Linker Modification: The linker can be elongated by using precursors like 3-(pyrrolidin-3-yl)propanoic acid. Functional groups can also be incorporated; for example, oxidation of a secondary alcohol precursor could yield a ketone linker (-C(O)-), creating a more rigid structure. Alternatively, replacing the carbon with a heteroatom, such as in 2-(pyrrolidin-3-ylthio)benzo[d]thiazole, introduces a thioether linkage. evitachem.com

Heterocyclic Hybridization: This strategy involves covalently linking the core scaffold to other heterocyclic systems known for their biological relevance. For instance, another heterocyclic ring could be attached to the pyrrolidine nitrogen. The benzothiazole moiety itself can be hybridized with other rings like pyranopyrimidine or triazine, as demonstrated in various studies, to create complex fused systems or linked structures. semanticscholar.orgingentaconnect.commdpi.com

Reaction Mechanism Studies and Optimization of Synthetic Yields

The primary route to the this compound core is the condensation reaction between 2-aminothiophenol and a pyrrolidine derivative like pyrrolidine-3-acetic acid or its corresponding aldehyde. The generally accepted mechanism involves two key steps:

Iminethiourea Formation: The amino group of 2-aminothiophenol performs a nucleophilic attack on the carbonyl carbon of the aldehyde or activated carboxylic acid, forming a Schiff base (imine) intermediate.

Cyclization and Dehydrogenation: The thiol group then attacks the imine carbon in an intramolecular cyclization to form a dihydrobenzothiazole intermediate. Subsequent oxidation (dehydrogenation) yields the final aromatic benzothiazole product. ekb.eg

Optimization of this synthesis is crucial for achieving high yields and purity. Several factors have been systematically studied to enhance the efficiency of benzothiazole formation. researchgate.net

Catalyst: The reaction is often catalyzed by acids, which activate the carbonyl group. However, a wide range of catalysts have been explored, including Lewis acids, solid-supported catalysts like NaHSO₄-SiO₂, and biocatalysts. nih.gov The choice of catalyst can dramatically affect reaction rates and yields.

Solvent: While solvent-free reactions are preferred from a green chemistry perspective, the choice of solvent can be critical in conventional synthesis. Ethanol is commonly used, but other solvents like acetic acid or methanol-water mixtures have also been employed successfully. nih.govekb.egunife.it

Temperature and Reaction Time: Microwave-assisted synthesis has shown that higher temperatures for short durations can be highly effective. ias.ac.in In conventional heating, optimal temperatures and times vary widely depending on the specific substrates and catalysts used, with some reactions proceeding at room temperature while others require reflux. researchgate.netmdpi.com

The following table presents data from a study on the synthesis of 2-arylbenzothiazoles, illustrating the impact of reaction conditions on product yield.

CatalystSolventTemperature (°C)Time (h)Yield (%)
Na₂S₂O₄EthanolReflux12>90%
NoneEthanolReflux12<30% (mixture)
L-prolineDMSO1000.7-533-95%
Fe₃O₄@SiO₂@Cu-MoO₃Ethanol800.5-183-98%

Data adapted from studies on analogous 2-substituted benzothiazoles. unife.itmdpi.com

These findings underscore the importance of systematic optimization of reaction parameters to achieve efficient synthesis of the target compound and its derivatives.

The successful generation of the requested scientific article is contingent upon the availability of published research that includes the following for this compound:

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: This would include ¹H NMR, ¹³C NMR, and various 2D NMR techniques (COSY, HSQC, HMBC, NOESY) to elucidate the precise chemical structure and connectivity of the atoms within the molecule.

High-Resolution Mass Spectrometry (HRMS): This is essential for confirming the exact molecular formula of the compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These methods are necessary to identify the functional groups present in the molecule and to characterize its electronic absorption properties.

X-ray Crystallography: This technique would provide definitive information on the solid-state structure and three-dimensional arrangement of the molecule in a crystal lattice.

Without access to this foundational data, any attempt to construct the article as outlined would be speculative and would not meet the required standards of scientific accuracy and detail. Further research and publication on the synthesis and characterization of this compound are needed before a comprehensive spectroscopic and structural elucidation article can be written.

Spectroscopic and Structural Elucidation of 2 Pyrrolidin 3 Ylmethyl Benzo D Thiazole and Its Derivatives

Conformational Analysis and Stereochemical Characterization

The three-dimensional structure of a molecule is crucial in determining its biological activity and physicochemical properties. For a molecule such as 2-(Pyrrolidin-3-ylmethyl)benzo[d]thiazole, which possesses both a rigid aromatic system and a flexible aliphatic heterocycle connected by a rotatable single bond, a thorough conformational and stereochemical analysis is essential. This section delves into the structural nuances of this compound and its derivatives, drawing upon established principles from spectroscopic and computational chemistry, as direct experimental data for this specific molecule is not extensively available in the public domain.

The conformational landscape of this compound is primarily dictated by three key structural features: the planarity of the benzothiazole (B30560) ring, the puckering of the pyrrolidine (B122466) ring, and the rotational freedom around the methylene (B1212753) bridge connecting these two moieties.

Benzothiazole Ring Conformation: The benzothiazole ring system, being a fused aromatic and heteroaromatic structure, is inherently planar. X-ray crystallographic studies of various benzothiazole derivatives consistently demonstrate this planarity. nih.gov This rigidity means that the conformational flexibility of the molecule does not arise from the benzothiazole unit itself, but rather from the attached pyrrolidinylmethyl substituent.

Pyrrolidine Ring Puckering: Unlike the planar benzothiazole ring, the five-membered saturated pyrrolidine ring is non-planar and adopts puckered conformations to relieve torsional strain. The two most common puckered forms are the "envelope" (or Cs symmetry) and the "twist" (or C2 symmetry) conformations. In the envelope conformation, four of the carbon atoms are coplanar, while the fifth atom is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane defined by the other three atoms. The specific puckering and the energetic barrier between different puckered forms are highly influenced by the nature and position of substituents on the ring. nih.gov For a 3-substituted pyrrolidine, the substituent can adopt either a pseudo-axial or a pseudo-equatorial position, which in turn influences the preferred ring pucker.

A hypothetical conformational search could involve varying the dihedral angle (τ) between the benzothiazole ring and the pyrrolidinylmethyl substituent. This would likely reveal several local energy minima corresponding to different spatial arrangements of the two ring systems.

Table 1: Hypothetical Torsion Angles and Relative Energies for Conformers of this compound

Conformer Dihedral Angle (τ) Relative Energy (kcal/mol)
1 ~60° 0.0
2 ~180° 0.8
3 ~-60° 0.0

This table is illustrative and intended to demonstrate the type of data obtained from computational conformational analysis. The values are not based on experimental data for the specific compound.

Stereochemical Characterization:

The stereochemistry of this compound is centered on the C3 position of the pyrrolidine ring. Since the substituent at this position is a benzothiazol-2-ylmethyl group, the C3 carbon is a stereocenter. Therefore, the compound can exist as a pair of enantiomers: (R)-2-(Pyrrolidin-3-ylmethyl)benzo[d]thiazole and (S)-2-(Pyrrolidin-3-ylmethyl)benzo[d]thiazole.

The synthesis of this compound would typically result in a racemic mixture, containing equal amounts of both enantiomers. The separation of these enantiomers would require chiral chromatography or resolution using a chiral resolving agent. The absolute configuration of each enantiomer could then be determined using techniques such as X-ray crystallography of a single crystal or by comparing experimental circular dichroism (CD) spectra with those predicted by computational methods. nih.gov

In the context of its derivatives, further stereocenters could be introduced by substitution on the pyrrolidine ring, leading to the possibility of diastereomers. The biological activity of such stereoisomers can differ significantly, making stereochemical characterization a critical aspect of drug discovery and development.

Theoretical and Computational Investigations of this compound

While specific experimental and computational studies on this compound are not extensively documented in publicly available literature, its structural components—the benzothiazole and pyrrolidine moieties—have been the subject of numerous theoretical investigations. This article explores the likely theoretical and computational chemistry characteristics of this compound, drawing upon established principles and findings from studies on analogous structures.

Theoretical and Computational Chemistry Investigations

Molecular Docking and Virtual Screening Studies

Molecular docking and virtual screening are instrumental in identifying potential biological targets for a compound and elucidating its binding mechanisms at the molecular level.

Based on the activities of other benzothiazole derivatives, several biological targets can be hypothesized for this compound. Molecular docking simulations can predict the binding mode and estimate the binding affinity of this compound with these targets. For instance, benzothiazole scaffolds have been investigated as inhibitors of enzymes like acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease ekb.egddg-pharmfac.net. Docking studies of novel 2-aminobenzothiazole (B30445) derivatives into the active site of the PI3Kγ enzyme have also been performed to assess their potential as anticancer agents nih.gov.

A hypothetical docking study of this compound against AChE would likely show the benzothiazole core interacting with key residues in the enzyme's active site gorge. The pyrrolidine moiety could form additional interactions, potentially leading to a strong binding affinity. The predicted binding energy and interaction patterns can be compared with known inhibitors to gauge its potential efficacy. For example, in a study on benzothiazole-piperazine derivatives, docking scores were comparable to the known drug donepezil (B133215) ekb.eg.

Similarly, considering the role of benzothiazoles as DNA gyrase inhibitors, docking simulations could reveal how this compound might bind to the ATP-binding pocket of the GyrB subunit acs.orgnih.gov. Key interactions would likely involve hydrogen bonds and hydrophobic contacts, and the calculated binding affinity would provide a measure of its potential antibacterial activity.

Table 1: Hypothesized Molecular Docking Results for this compound against Various Targets

Target ProteinPDB IDHypothesized Binding Affinity (kcal/mol)Key Interacting Residues (Hypothesized)Potential Therapeutic Area
Acetylcholinesterase4EY7-9.5TYR334, TRP84, PHE330Alzheimer's Disease
DNA Gyrase Subunit B7P2M-8.8ASP73, ILE78, ARG136Antibacterial
PI3Kγ7JWE-7.9LYS833, VAL851, ASP933Cancer
FOXM1Not Specified-8.2ASN283, HIS287, ARG286Cancer

Note: The data in this table is hypothetical and serves to illustrate the potential outcomes of molecular docking studies based on research on related benzothiazole derivatives.

Virtual screening of large compound libraries against various protein targets is a common strategy in drug discovery. Conversely, a single compound like this compound can be screened against a panel of known protein structures to identify potential new targets. This "reverse docking" approach could uncover unexpected therapeutic applications.

For example, a virtual screening campaign of benzothiazole derivatives against Mycobacterium tuberculosis ATP phosphoribosyl transferase (HisG) led to the discovery of novel inhibitors nih.govacs.org. Similarly, screening a library of benzothiazole derivatives against PLK1 has been explored for cancer therapy. By employing docking algorithms like GOLD and FLEXX, it is possible to screen large databases of proteins to identify those that have a high predicted affinity for this compound. Hits from such a screen would then be prioritized for further experimental validation.

Another approach involves identifying binding sites on a protein that are not the primary active site. These allosteric sites can offer new avenues for modulating protein function. Computational tools can predict such cryptic binding pockets, which can then be targeted in docking simulations with this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Cheminformatics

QSAR and cheminformatics provide a framework for understanding the relationship between a molecule's structure and its biological activity, enabling the design of more potent and specific compounds.

Should a series of analogues of this compound be synthesized and tested for a particular biological activity, a QSAR model could be developed. This involves calculating a range of molecular descriptors for each compound, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological indices. Statistical methods like multiple linear regression (MLR) or machine learning algorithms are then used to build a mathematical model that correlates these descriptors with the observed biological activity.

For instance, QSAR models have been developed for benzothiazole derivatives to predict their antimicrobial and anticancer activities. These models can highlight the key structural features that are important for activity. A highly predictive QSAR model for benzothiazole compounds as inhibitors of Leishmania major Pteridine Reductase 1 (LmPTR1) identified relevant hybrid descriptors with an accuracy of over 93% nih.gov.

A hypothetical QSAR study on a series of this compound derivatives might reveal that specific substitutions on the pyrrolidine ring or the benzothiazole core are critical for enhancing activity against a particular target.

Table 2: Example of Molecular Descriptors Used in a Hypothetical QSAR Model for this compound Derivatives

DescriptorDescriptionPotential Influence on Activity
LogPOctanol-water partition coefficientLipophilicity and cell permeability
Molecular Weight (MW)Mass of the moleculeSize and steric effects
Topological Polar Surface Area (TPSA)Surface area of polar atomsMembrane penetration and receptor binding
Number of Hydrogen Bond Donors/AcceptorsCapacity for hydrogen bondingInteraction with biological targets
Dipole MomentMeasure of molecular polarityElectrostatic interactions

Once a "hit" compound like this compound is identified, computational methods can be used to optimize its structure to improve its potency, selectivity, and pharmacokinetic properties, transforming it into a "lead" compound. This process is often referred to as hit-to-lead optimization nih.govresearchgate.netsemanticscholar.orgdanaher.com.

Structure-based drug design utilizes the three-dimensional structure of the target protein to guide modifications to the ligand. By examining the docked pose of this compound in the active site of a target, medicinal chemists can identify opportunities to introduce new functional groups that can form additional favorable interactions, thereby increasing binding affinity. For example, if a hydrophobic pocket is unoccupied, adding a lipophilic group to the pyrrolidine ring could enhance binding.

Computational tools can also predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds. By calculating properties such as solubility, permeability, and potential for off-target effects, researchers can prioritize the synthesis of analogues with a higher probability of success in preclinical and clinical development. For example, in the optimization of benzothiazole-based DNA gyrase inhibitors, ADME properties were improved by fine-tuning lipophilicity nih.gov.

Structure Activity Relationship Sar Investigations of 2 Pyrrolidin 3 Ylmethyl Benzo D Thiazole Derivatives

Elucidation of Structural Determinants for Molecular Interactions with Biological Targets

The molecular architecture of 2-(Pyrrolidin-3-ylmethyl)benzo[d]thiazole provides several key features that govern its interactions with biological macromolecules. The benzothiazole (B30560) moiety, a bicyclic system, is largely planar and lipophilic, making it suitable for engaging in hydrophobic and π-π stacking interactions within protein binding pockets. The nitrogen and sulfur heteroatoms in the thiazole (B1198619) ring can act as hydrogen bond acceptors. dntb.gov.ua

Conversely, the pyrrolidine (B122466) ring introduces a non-planar, saturated, and basic center to the molecule. The nitrogen atom within the pyrrolidine ring is typically protonated at physiological pH, allowing for potent ionic interactions or hydrogen bonding with acidic amino acid residues like aspartate or glutamate in a target protein. The stereochemistry of the pyrrolidin-3-yl substituent is a critical determinant for achieving the correct orientation for effective binding. The combination of the rigid, aromatic benzothiazole and the flexible, basic pyrrolidine, connected by a methylene (B1212753) linker, allows the molecule to adopt specific conformations required for high-affinity binding to diverse biological targets.

Impact of Pyrrolidine Ring Substitutions on Potency and Selectivity

Modifications to the pyrrolidine ring have been shown to be a powerful strategy for modulating the biological activity and selectivity of this class of compounds. The position, size, and electronic nature of substituents can profoundly affect the molecule's interaction with its target.

For instance, in related scaffolds, substitutions on the pyrrolidine ring have demonstrated a significant impact on anticancer activity. A pyrrolidine-based imidazo (B10784944) benzothiazole derivative showed enhanced apoptotic activity, highlighting the role of this ring in directing specific cellular outcomes. nih.govtandfonline.com The nitrogen atom of the pyrrolidine ring is a key site for modification. N-alkylation can influence the basicity and steric profile of the molecule, which in turn affects its binding properties.

Research on related benzothiazole-pyrrolidine structures has shown that even small changes, such as the introduction of a methyl group, can dramatically alter binding affinity. The precise placement and stereochemistry of such groups are critical. For example, the orientation of a methyl group can induce conformational changes that either enhance or diminish binding by optimizing or disrupting key interactions within the binding site. nih.gov

Table 1: Effect of Pyrrolidine Ring Modifications on Biological Activity

Compound/Modification Substitution Observed Effect Target Class
Imidazo benzothiazole derivative Pyrrolidine-based Mannich base Enhanced pro-apoptotic activity Cancer Cell Lines
Generic N-Alkyl Derivatives Alkyl group on pyrrolidine nitrogen Modulated basicity and steric hindrance Various Receptors
Generic C3-Methyl Derivatives Methyl group at C3-position Can induce favorable conformational changes for binding Kinases, Receptors

Influence of Substituents on the Benzothiazole Ring System on Molecular Activity

The benzothiazole ring system is a versatile platform for structural modification, and substitutions on its benzene (B151609) ring are a primary determinant of molecular activity. dntb.gov.ua Literature reviews consistently show that substitutions at the C-2 and C-6 positions are particularly influential in defining the pharmacological profile of benzothiazole derivatives. dntb.gov.ua

The electronic properties of the substituents play a crucial role. Studies on various benzothiazole derivatives have revealed that:

Electron-donating groups (e.g., -OCH3, -CH3) can enhance activity for certain targets. For example, a methoxy (B1213986) group at the 5-position of the benzothiazole ring was associated with potent anti-diabetic effects in BTA-sulfonamide derivatives. jchemrev.com Similarly, a methyl group at the 5-position in a benzothiazole-pyrrolidine derivative led to good inhibitory potency against Butyrylcholinesterase (BuChE). nih.gov

Electron-withdrawing groups (e.g., halogens like -Cl, -Br; -NO2) often confer different biological activities. A bromo-substitution at the 6-position of a benzothiazole-pyrrolidine scaffold resulted in significant BuChE inhibition. nih.gov In other series, chloro and nitro groups on the benzothiazole ring have been linked to improved antibacterial and antitubercular activities. jchemrev.comnih.gov

The position of the substituent is equally critical. For example, adding halogen groups to the benzothiazole ring generally improves anti-TB action, but adding groups like methyl or methoxy at the 6-position can reduce this specific activity. jchemrev.com This highlights the context-dependent nature of SAR, where the same substituent can have different effects depending on its position and the biological target being assayed.

Table 2: Influence of Benzothiazole Ring Substituents on Biological Activity

Compound Series Position Substituent Effect Biological Target/Activity
Benzothiazole-pyrrolidinamide 5 -CH3 Good inhibitory potency (IC50 = 15.12 μM) Butyrylcholinesterase (BuChE) nih.gov
Benzothiazole-pyrrolidinamide 6 -Br Good inhibitory potency (IC50 = 12.33 μM) Butyrylcholinesterase (BuChE) nih.gov
BTA-Sulfonamides 5 -OCH3 Most potent anti-diabetic action Non-insulin-dependent diabetes model jchemrev.com
General Benzothiazoles 6 -CH3, -OCH3 Reduced activity Antitubercular (Mtb H37Rv) jchemrev.com
Azo Dye Benzothiazoles 5 -Cl Increased activity Antibacterial (MurB enzyme) nih.gov

Role of the Methylene Linker in Modulating Conformation and Binding Efficacy

The length and flexibility of this linker are critical parameters. nih.gov

Conformational Flexibility : A single methylene group provides a degree of rotational freedom, allowing the pyrrolidine and benzothiazole moieties to adopt a range of conformations. This flexibility can be advantageous, enabling the molecule to adapt to the specific topology of a binding site (induced fit).

Spatial Orientation : By setting a specific distance between the two rings, the linker dictates whether the key interaction points (e.g., the basic nitrogen of the pyrrolidine and the planar surface of the benzothiazole) can align correctly with their complementary features on the biological target. Altering the linker length, for instance by adding or removing methylene units, would drastically change this spatial relationship and likely abrogate or significantly alter the biological activity.

In essence, the methylene linker is not merely a spacer but a key structural element that modulates the conformational landscape of the molecule, directly impacting its ability to achieve a low-energy, high-affinity binding state.

Comparative SAR Analysis with Chemically Related Heterocyclic Scaffolds

The this compound scaffold can be better understood by comparing its SAR with that of related heterocyclic structures.

Thiazole vs. Benzothiazole : Simple thiazole-containing compounds also exhibit a wide range of biological activities. However, the fusion of the benzene ring to form benzothiazole significantly increases the size and lipophilicity of the aromatic system. This expanded planar surface enhances opportunities for hydrophobic and van der Waals interactions, which can lead to increased potency, as seen in many classes of inhibitors. The benzothiazole nucleus itself is a key pharmacophore in drugs like Riluzole. mdpi.com

Pyrrolidine vs. Other Amines/Amides : The saturated, five-membered pyrrolidine ring offers a distinct conformational profile and basicity compared to other cyclic amines (like piperidine) or acyclic linkers. In anticancer derivatives, a pyrrolidine-based imidazo benzothiazole showed specific apoptotic effects, suggesting the pyrrolidine ring is crucial for the mechanism of action. nih.govtandfonline.com When compared to scaffolds where the pyrrolidine is replaced by a more rigid thiazolidinone ring, the SAR changes significantly. For example, in benzothiazole-thiazolidinone derivatives, the presence of a phenyl group on the thiazolidinone was found to increase selectivity, whereas substituents on that phenyl ring decreased it. nih.govtandfonline.com This indicates that the interaction profile of the five-membered ring is highly sensitive to its specific structure (saturated vs. oxidized, substituted vs. unsubstituted).

Fused vs. Linked Systems : The this compound scaffold features two distinct heterocyclic systems joined by a flexible linker. This contrasts with fused systems like pyrimido[2,1-b]benzothiazole or imidazo[2,1-b]benzothiazole. In these fused analogs, the relative orientation of the rings is fixed, creating a rigid, planar structure. This rigidity can be beneficial for fitting into well-defined, planar binding sites but lacks the conformational adaptability of the methylene-linked scaffold, which may be necessary to bind to targets with more complex or flexible active sites.

This comparative analysis underscores that the unique combination of a benzothiazole ring, a pyrrolidine ring, and a methylene linker in the title compound provides a distinct structural and physicochemical profile that is not fully replicated by other related heterocyclic scaffolds.

Molecular Mechanisms of Action and Biological Target Identification in Preclinical Research

Investigation of Enzyme Inhibition and Activation Profiles

There is currently no publicly available research detailing the enzymatic inhibition or activation profile of 2-(Pyrrolidin-3-ylmethyl)benzo[d]thiazole. Preclinical studies would typically screen the compound against a wide array of enzymes to identify potential interactions. This process helps to elucidate its therapeutic potential and possible off-target effects. Data from such screenings, often presented as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, are crucial for understanding the compound's potency and selectivity.

While studies on structurally related benzothiazole (B30560) and pyrrolidine (B122466) derivatives have shown engagement with enzymes like Butyrylcholinesterase (BuChE) and Monoamine Oxidase-B (MAO-B), it is not scientifically sound to extrapolate these findings to this compound due to the unique structure-activity relationship of chemical compounds.

Receptor Binding and Ligand-Target Recognition Studies

Specific receptor binding affinities and ligand-target recognition data for this compound are not available in published literature. The initial stages of drug discovery would involve binding assays against a panel of known receptors to identify primary biological targets. These studies are fundamental in determining the compound's mechanism of action, whether it acts as an agonist, antagonist, or modulator of receptor activity.

Analysis of Interactions with Nucleic Acids and Other Cellular Biomolecules

Direct interaction studies between this compound and nucleic acids (DNA, RNA) or other key cellular biomolecules have not been reported. Such investigations are critical to understanding any potential genotoxic effects or novel mechanisms of action involving the regulation of gene expression. Techniques such as spectrophotometry, calorimetry, and various molecular biology assays are typically employed to characterize these interactions.

Modulation of Key Cellular Pathways (e.g., Cell Cycle Progression, Apoptosis Induction in Cellular Models)

The effect of this compound on cellular pathways, including cell cycle progression and apoptosis, remains uninvestigated in cellular models. Research in this area would involve treating various cell lines with the compound and analyzing its impact on cell viability, proliferation, and the expression of key regulatory proteins. This information is vital for assessing its potential as a therapeutic agent, particularly in oncology. Although some unrelated benzothiazole derivatives have been noted to induce apoptosis, these findings cannot be attributed to the specific compound .

Study of Protein-Protein Interactions and Allosteric Modulation

There is no available data on the ability of this compound to modulate protein-protein interactions or to act as an allosteric modulator. These are increasingly important areas of drug discovery, offering the potential for highly specific therapeutic interventions. Identifying such activities would require sophisticated biophysical and biochemical screening methods.

Preclinical Biological Activity Profiles in in Vitro and in Vivo Non Human Models

Antimicrobial Research Applications

Derivatives combining the benzothiazole (B30560) and pyrrolidine (B122466) moieties have been a focal point of antimicrobial research due to their promising activity against a range of pathogenic microorganisms.

Thiazole-based pyrrolidine derivatives have shown notable efficacy against both Gram-positive and Gram-negative bacteria. In one study, a 4-F-phenyl derivative of a thiazole-pyrrolidine compound demonstrated selective inhibition of Gram-positive bacteria. mdpi.com At a concentration of 400 µg, it exhibited significant inhibition zones of 30.53 ± 0.42 mm against Staphylococcus aureus and 21.70 ± 0.36 mm against Bacillus cereus. nih.gov However, it did not show activity against Gram-negative bacteria like Escherichia coli and Salmonella typhimurium, highlighting a degree of selectivity. mdpi.comnih.gov The outer membrane of Gram-negative bacteria is known to act as a barrier, potentially contributing to this observed tolerance. mdpi.com

Other research on benzothiazole derivatives has identified compounds with broad-spectrum activity. For instance, certain benzothiazole-pyrrolidin-2-one hybrids were found to be highly active, showing equipotent inhibition to the standard drug ciprofloxacin (B1669076) against Pseudomonas aeruginosa and E. coli with a Minimum Inhibitory Concentration (MIC) of 12.5 μg/mL. nih.gov One of these compounds also exhibited excellent action against Methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 12.5 μg/mL. nih.gov Similarly, other synthesized benzo[d]thiazole derivatives have displayed significant activity against MRSA and E. coli at MICs ranging from 50–75 μg/mL. nih.gov

Derivative ClassBacterial StrainActivity MeasurementResultReference
Thiazole-pyrrolidine (4-F-phenyl derivative)Staphylococcus aureusInhibition Zone (400 µg)30.53 ± 0.42 mm nih.gov
Thiazole-pyrrolidine (4-F-phenyl derivative)Bacillus cereusInhibition Zone (400 µg)21.70 ± 0.36 mm nih.gov
Benzothiazole-pyrrolidin-2-one hybridPseudomonas aeruginosaMIC12.5 µg/mL nih.gov
Benzothiazole-pyrrolidin-2-one hybridEscherichia coliMIC12.5 µg/mL nih.gov
Benzothiazole-pyrrolidin-2-one hybridMRSAMIC12.5 µg/mL nih.gov
Benzo[d]thiazole derivativeMRSAMIC50-75 µg/mL nih.gov
Benzo[d]thiazole derivativeEscherichia coliMIC50-75 µg/mL nih.gov

The antifungal potential of this class of compounds has also been explored. Studies on a series of benzo[d]thiazole derivatives demonstrated significant activity against the fungal strain Aspergillus niger, with a reported Minimum Inhibitory Concentration (MIC) in the range of 50–75 μg/mL. nih.gov This suggests that the benzothiazole scaffold is a promising structural motif for the development of novel antifungal agents.

Derivative ClassFungal StrainActivity MeasurementResultReference
Benzo[d]thiazole derivativeAspergillus nigerMIC50-75 µg/mL nih.gov

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. Benzothiazole-based compounds have emerged as a promising area of research. nih.gov Studies on benzothiazolyltriazoles incorporating a pyrrolidine moiety have shown potent anti-TB properties, with MIC values ranging from 1.6 to 3.12 µg/mL. nih.gov Another study involving pyrimidine-tethered benzothiazole derivatives found that the introduction of a pyrrolidine group resulted in a compound with good activity, showing an MIC of 7.81 µg/mL against a drug-sensitive strain and 62.5 µg/mL against an MDR strain. researchgate.net These findings underscore the potential of hybrid molecules containing both benzothiazole and pyrrolidine rings in the development of new treatments for tuberculosis. nih.govresearchgate.net

Derivative ClassMycobacterial StrainActivity MeasurementResultReference
Benzothiazolyltriazole with pyrrolidineM. tuberculosisMIC1.6 - 3.12 µg/mL nih.gov
Pyrimidine-tethered benzothiazole with pyrrolidineM. tuberculosis (Drug-Sensitive)MIC7.81 µg/mL researchgate.net
Pyrimidine-tethered benzothiazole with pyrrolidineM. tuberculosis (MDR Strain)MIC62.5 µg/mL researchgate.net

Antitumor/Anticancer Research

Benzothiazole and pyrrolidine derivatives are recognized for their significant antiproliferative and cytotoxic effects across various cancer cell lines, making them valuable scaffolds in oncology research. nih.govtandfonline.com

The cytotoxic potential of pyrrolidine and benzothiazole derivatives has been evaluated against a panel of human cancer cell lines. Certain pyrrolidine derivatives have demonstrated concentration-dependent cytotoxic effects on colorectal cancer cell lines. researchgate.net For instance, one derivative showed IC50 values of 3.2 ± 0.1 µmol/L on HCT-116 cells and 2.17 ± 1.5 µmol/L on Caco-2 cells, as determined by the MTT assay. researchgate.net

Similarly, a series of pyrrolo[2,1-b] nih.govresearchgate.netbenzothiazole derivatives were tested for their cytotoxic activity against liver cancer (HepG2), colon cancer (HCT-116), and lung cancer (NCI-H460) cell lines. These compounds exhibited a range of activities, with some showing potent effects. For example, one derivative recorded an IC50 value of 5.1 µM against the HepG2 cell line. Other research has also highlighted the potent growth inhibition caused by benzothiazole derivatives against human-derived breast carcinoma cell lines.

Derivative ClassCell LineCancer TypeIC50 ValueReference
Pyrrolidine derivativeHCT-116Colon Cancer3.2 ± 0.1 µmol/L researchgate.net
Pyrrolidine derivativeCaco-2Colon Cancer2.17 ± 1.5 µmol/L researchgate.net
Pyrrolo[2,1-b] nih.govresearchgate.netbenzothiazole derivativeHepG2Liver Cancer5.1 µM
Pyrrolo[2,1-b] nih.govresearchgate.netbenzothiazole derivativeHCT-116Colon Cancer10.3 µM
Pyrrolo[2,1-b] nih.govresearchgate.netbenzothiazole derivativeNCI-H460Lung Cancer15.2 µM

A primary mechanism through which benzothiazole and pyrrolidine derivatives exert their antitumor effects is the induction of apoptosis, or programmed cell death. Research has shown that these compounds can trigger the mitochondrial-mediated intrinsic pathway of apoptosis. This process often involves the excessive accumulation of reactive oxygen species (ROS), which disrupts the integrity of the mitochondrial membrane.

The disruption leads to a loss of the mitochondrial transmembrane potential and the release of cytochrome c into the cytoplasm. This event initiates a cascade of enzymatic activations. Released cytochrome c binds with Apaf-1 and pro-caspase-9, leading to the activation of caspase-9. Activated caspase-9 then cleaves and activates downstream effector caspases, such as caspase-3 and caspase-7. researchgate.net The activation of these executioner caspases is a hallmark of apoptosis, leading to the cleavage of key cellular proteins like poly(ADP-ribose)polymerase (PARP) and ultimately, cell death.

The regulation of this pathway is heavily influenced by the Bcl-2 family of proteins. Studies have demonstrated that treatment with benzothiazole-related compounds can lead to the down-regulation of the anti-apoptotic protein Bcl-2 and the up-regulation of the pro-apoptotic protein Bax, further promoting cell death. In addition to apoptosis, some thiazole (B1198619) derivatives have been found to induce cell cycle arrest, for example, at the G0/G1 interphase, thereby inhibiting cancer cell proliferation.

Tumor Growth Inhibition Efficacy in Xenograft Animal Models (Non-human)

Research into benzothiazole-containing compounds has demonstrated their potential to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis. For instance, certain pyrrolidine-based imidazo (B10784944) benzothiazole derivatives have been shown to enhance the levels of caspase-3, a key executioner of apoptosis, in cancer cell lines. nih.gov The antitumor activity of some benzothiazole derivatives has been attributed to their ability to interfere with critical cellular pathways involved in tumor growth and survival.

The development of novel benzothiazole derivatives remains an active area of research in oncology. Future studies involving xenograft models are necessary to determine if the in vitro cytotoxic effects of compounds like 2-(pyrrolidin-3-ylmethyl)benzo[d]thiazole translate into tangible antitumor activity in a whole-organism setting. Such studies would typically involve implanting human tumor cells into immunocompromised mice, followed by treatment with the test compound to evaluate its ability to suppress tumor growth.

Antimalarial Research (e.g., Inhibition of Plasmodium falciparum Dihydrofolate Reductase (Pf-DHFR))

Benzothiazole derivatives have emerged as a promising class of compounds in the search for new antimalarial agents, particularly against the drug-resistant strains of Plasmodium falciparum. While the precise mechanism of action for many of these derivatives is still under investigation, some have been shown to interfere with vital parasitic processes.

A systematic review of the antimalarial activities of benzothiazole analogs identified numerous compounds with potent antiplasmodial activity in both in vitro and in vivo studies. nih.govtandfonline.comresearchgate.net The mechanisms of action are varied and can include the inhibition of parasitic enzymes. nih.govtandfonline.comresearchgate.net

One area of interest is the potential for benzothiazole derivatives to inhibit heme polymerization, a critical detoxification process for the malaria parasite. A study on a series of benzothiazole hydrazones found that the lead compound, 5f, not only exhibited potent antiplasmodial activity against a chloroquine/pyrimethamine-resistant strain of P. falciparum (K1) but also inhibited hemozoin formation. researchgate.net

Table 3: In Vitro Antiplasmodial Activity of Benzothiazole Hydrazone Derivatives against P. falciparum

CompoundStrainIC₅₀ (µM)
5a K11.25 ± 0.21
5b K11.10 ± 0.15
5c K10.95 ± 0.12
5d K10.80 ± 0.09
5e K10.65 ± 0.07
5f K10.42 ± 0.05
Chloroquine K10.35 ± 0.04
Artesunate K10.009 ± 0.001

Data represents findings for a specific series of benzothiazole hydrazones and not this compound. researchgate.net

Anticonvulsant Research in Preclinical Seizure Models

The pyrrolidine ring is a key structural feature in several anticonvulsant drugs. Therefore, derivatives of this compound are of interest for their potential anticonvulsant activity. Preclinical evaluation of such compounds typically involves rodent models of seizures, such as the maximal electroshock (MES) test and the pentylenetetrazole (PTZ)-induced seizure model.

While specific data for this compound is not available, studies on other pyrrolidine-2,5-dione and thiazole-bearing derivatives have shown promising anticonvulsant effects. For instance, a series of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides demonstrated broad-spectrum anticonvulsant properties in both MES and PTZ seizure models in mice. One of the lead compounds from this series, compound 14 , was found to be particularly effective.

Similarly, certain thiazole-bearing 4-thiazolidinones have exhibited excellent anticonvulsant activity in both pentylenetetrazole-induced and maximal electroshock seizure tests, suggesting a potential mixed mechanism of action that may involve enhancement of GABA-ergic inhibition and blockade of sodium channels.

Table 4: Anticonvulsant Activity of a Pyrrolidine-2,5-dione Derivative (Compound 14) in Mice

Seizure ModelParameterValue
Maximal Electroshock (MES)ED₅₀ (mg/kg)49.6
Subcutaneous Pentylenetetrazole (scPTZ)ED₅₀ (mg/kg)67.4
6 Hz (32 mA)ED₅₀ (mg/kg)31.3
6 Hz (44 mA) (drug-resistant model)ED₅₀ (mg/kg)63.2

Data is for a related pyrrolidine derivative and not this compound.

Future Directions and Emerging Research Opportunities

Rational Design of Next-Generation Analogues with Enhanced Specificity and Potency

The future of drug discovery lies in the rational design of molecules that exhibit high potency and selectivity for their biological targets, thereby minimizing off-target effects and associated toxicities. For analogues of "2-(Pyrrolidin-3-ylmethyl)benzo[d]thiazole," this involves a multi-pronged approach that leverages computational modeling and synthetic chemistry. Structure-activity relationship (SAR) studies will continue to be crucial in identifying the key molecular features that govern the biological activity of these compounds. By systematically modifying the pyrrolidine (B122466) ring, the benzothiazole (B30560) core, and the methylene (B1212753) linker, researchers can fine-tune the pharmacological properties of the molecule. For instance, substitutions on the benzothiazole ring have been shown to significantly influence the anticancer and antimicrobial activities of related compounds. researchgate.netnih.gov

Computational tools such as molecular docking and quantitative structure-activity relationship (QSAR) modeling will play an increasingly important role in this process. These methods allow for the in silico screening of virtual libraries of novel analogues, predicting their binding affinities and potential efficacy before they are synthesized. This not only accelerates the discovery process but also reduces the costs associated with traditional high-throughput screening. The design of next-generation analogues will also focus on improving pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), to enhance their drug-likeness and therapeutic potential.

Exploration of Novel Biological Targets and Undiscovered Therapeutic Applications

The benzothiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective effects. researchgate.netresearchgate.netnih.gov This suggests that "this compound" and its future analogues may interact with a variety of biological targets, opening the door to new therapeutic applications.

Future research will focus on target deconvolution studies to identify the specific enzymes, receptors, or signaling pathways through which these compounds exert their effects. This can be achieved through a combination of techniques, including affinity chromatography, proteomics, and genetic screening. The discovery of novel biological targets will not only provide a deeper understanding of the compound's mechanism of action but also expand its potential therapeutic utility. For example, some benzothiazole derivatives have shown promise as inhibitors of enzymes like carbonic anhydrase, which is implicated in various diseases, including cancer. nih.gov Furthermore, the exploration of this compound in disease areas where benzothiazoles have shown promise, such as neurodegenerative disorders and parasitic infections, could lead to the discovery of entirely new therapeutic applications. nih.gov

Development of Advanced and Sustainable Synthetic Methodologies

The development of efficient, cost-effective, and environmentally friendly synthetic methods is a cornerstone of modern pharmaceutical chemistry. Future research in this area will focus on creating novel synthetic routes to "this compound" and its derivatives that are both scalable and sustainable. This includes the exploration of green chemistry principles, such as the use of non-toxic solvents, renewable starting materials, and catalytic reactions that minimize waste.

Recent advancements in synthetic organic chemistry, such as C-H activation and flow chemistry, offer exciting possibilities for the synthesis of complex benzothiazole derivatives. These methods can streamline multi-step syntheses, improve yields, and reduce the environmental impact of chemical manufacturing. Furthermore, the development of one-pot reactions and tandem catalysis will enable the construction of these molecules with greater efficiency. The ultimate goal is to develop synthetic strategies that are not only scientifically elegant but also economically viable and environmentally responsible, facilitating the translation of these compounds from the laboratory to the clinic.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and development. mdpi.comresearchgate.net For "this compound" and its analogues, AI and ML algorithms can be employed at various stages of the discovery pipeline. In the initial stages, these technologies can be used to analyze vast datasets of chemical and biological information to identify novel drug targets and predict the potential bioactivity of new molecules.

Machine learning models, particularly deep learning algorithms, can be trained on existing data to predict the ADME/Tox properties of virtual compounds with a high degree of accuracy. researchgate.net This allows for the in silico optimization of lead compounds, prioritizing those with the most favorable drug-like properties for synthesis and further testing. Generative AI models can even design entirely new molecules with desired characteristics, expanding the chemical space for drug discovery. By harnessing the power of AI and ML, researchers can accelerate the identification and optimization of potent and selective benzothiazole-based therapeutics.

Investigation of Synergistic Effects in Combination Research Studies

Combination therapy, the use of two or more drugs to treat a single disease, is a cornerstone of modern medicine, particularly in the fields of oncology and infectious diseases. Investigating the synergistic effects of "this compound" with existing therapeutic agents is a promising area for future research. Synergistic interactions can lead to enhanced efficacy, reduced drug dosages, and the potential to overcome drug resistance.

For example, in cancer therapy, combining this compound with conventional chemotherapeutic agents or targeted therapies could lead to improved tumor cell killing and a reduction in side effects. frontiersin.org Similarly, in the context of infectious diseases, combination with existing antibiotics could broaden the spectrum of activity and combat the growing threat of antimicrobial resistance. nih.gov Future studies will involve in vitro and in vivo models to systematically evaluate different drug combinations and elucidate the molecular mechanisms underlying any observed synergistic effects. The identification of effective combination therapies would significantly enhance the therapeutic potential of "this compound".

Exploration of Material Science Applications (e.g., corrosion inhibition, optical properties)

Beyond its therapeutic potential, the benzothiazole scaffold possesses unique physicochemical properties that make it attractive for applications in material science. One of the most well-documented applications is in the field of corrosion inhibition. Benzothiazole derivatives have been shown to effectively protect various metals, including mild steel and copper, from corrosion in acidic environments. nih.govdntb.gov.uanih.gov The mechanism of action involves the adsorption of the benzothiazole molecules onto the metal surface, forming a protective layer that inhibits the corrosion process. Future research in this area could focus on developing more robust and environmentally friendly corrosion inhibitors based on the "this compound" structure.

Another exciting area of exploration is the optical properties of benzothiazole derivatives. Many of these compounds exhibit fluorescence and have been investigated for their potential use in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. frontiersin.orgsnu.edu.injchr.org The photophysical properties of these molecules can be tuned by modifying their chemical structure, allowing for the design of materials with specific absorption and emission characteristics. The investigation of the optical properties of "this compound" could lead to its application in advanced materials for electronics and imaging.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(pyrrolidin-3-ylmethyl)benzo[d]thiazole, and how are intermediates characterized?

  • Methodological Answer: A key approach involves alkylation of benzo[d]thiazole precursors. For example, 2-(3-chloropropyl)benzo[d]thiazole can react with pyrrolidine derivatives under reflux with K₂CO₃/KI in acetonitrile to introduce the pyrrolidine moiety . Click chemistry (CuAAC) is another strategy, where azide-functionalized benzo[d]thiazoles react with pyrrolidine-alkyne derivatives using CuSO₄/ascorbate catalysis . Characterization relies on NMR (¹H/¹³C), IR (to confirm C-S/C-N bonds), and elemental analysis .

Q. How is the purity of synthesized this compound verified?

  • Methodological Answer: Thin-layer chromatography (TLC) monitors reaction progress, while flash chromatography (e.g., EtOAc/hexane gradients) purifies intermediates . High-resolution mass spectrometry (HRMS) and melting point analysis validate molecular identity and purity .

Q. What biological activities are associated with benzo[d]thiazole derivatives, and how are they screened?

  • Methodological Answer: Benzo[d]thiazoles exhibit antifungal and receptor-binding properties. For antifungal screening, compounds are tested against Botrytis cinerea and Fusarium oxysporum via microdilution assays, comparing inhibition zones to commercial fungicides like Captan . Receptor binding (e.g., 5HT1A) uses radioligand displacement assays with tritiated ligands .

Advanced Research Questions

Q. How do solvent polarity and substituent effects influence the synthesis of pyrrolidine-functionalized benzo[d]thiazoles?

  • Methodological Answer: Solvent polarity impacts tautomeric equilibria (e.g., benzo[4,5]thiazolo[3,2-d]tetrazole vs. 2-azidobenzo[d]thiazole), which affects CuAAC reaction yields. CDCl₃ NMR studies show solvent-dependent tautomer ratios (e.g., 1.8:1 in CDCl₃), requiring optimization for regioselective coupling . Electron-withdrawing groups on the benzo[d]thiazole core stabilize intermediates, reducing side reactions .

Q. What computational strategies optimize the design of benzo[d]thiazole derivatives for targeted biological activity?

  • Methodological Answer: Density functional theory (DFT) calculates HOMO-LUMO gaps to predict redox behavior. For example, modifying the benzo[d]thiazole ancillary ligand in iridium complexes lowers the HOMO-LUMO gap, enhancing photoluminescence for optoelectronic applications . Molecular docking (e.g., AutoDock Vina) models interactions with biological targets like fungal enzymes or serotonin transporters .

Q. How can reaction byproducts (e.g., tetrazoles) be minimized during azide-alkyne cycloaddition?

  • Methodological Answer: Byproduct formation (e.g., benzo[4,5]thiazolo[3,2-d]tetrazole) is mitigated using Cu(I) catalysts in THF/water mixtures, which favor the azide tautomer . Kinetic studies via ¹H NMR track intermediate stability, and additives like DIPEA suppress protonation side reactions .

Q. What analytical techniques resolve structural ambiguities in substituted benzo[d]thiazoles?

  • Methodological Answer: X-ray crystallography confirms regiochemistry (e.g., triazole vs. tetrazole positions) . 2D NMR (COSY, HSQC) distinguishes overlapping signals in crowded aromatic regions, while ¹⁹F NMR identifies fluorinated substituents .

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